molecular formula C12H11ClO4 B1442954 4-Acetoxy-3-methoxycinnamoyl chloride CAS No. 55882-65-0

4-Acetoxy-3-methoxycinnamoyl chloride

Cat. No.: B1442954
CAS No.: 55882-65-0
M. Wt: 254.66 g/mol
InChI Key: XGIHZUUVIHMRFM-UHFFFAOYSA-N
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Description

4-Acetoxy-3-methoxycinnamoyl chloride is a chemical compound that belongs to the class of cinnamoyl chlorides. It is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-3-methoxycinnamoyl chloride typically involves the esterification of 3-methoxycinnamic acid followed by chlorination. The general synthetic route can be summarized as follows:

    Esterification: 3-Methoxycinnamic acid is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid to form 4-Acetoxy-3-methoxycinnamic acid.

    Chlorination: The resulting 4-Acetoxy-3-methoxycinnamic acid is then treated with thionyl chloride (SOCl₂) to produce this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-3-methoxycinnamoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: In the presence of water, it can hydrolyze to form 4-Acetoxy-3-methoxycinnamic acid.

    Condensation Reactions: It can react with amines to form amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.

    Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.

    Condensation: Amine reagents are used in the presence of a base such as triethylamine.

Major Products

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Acids: Formed from hydrolysis.

Scientific Research Applications

4-Acetoxy-3-methoxycinnamoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetoxy-3-methoxycinnamoyl chloride involves its reactivity as an acyl chloride. It can acylate nucleophiles, forming covalent bonds with them. This reactivity is exploited in various synthetic applications to modify molecules and create new compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxycinnamoyl chloride: Lacks the acetoxy group at the 4-position.

    4-Methoxycinnamoyl chloride: Lacks the acetoxy group and has a methoxy group at the 4-position.

    4-Acetoxy-3-methoxycinnamic acid: The acid form of the compound.

Uniqueness

4-Acetoxy-3-methoxycinnamoyl chloride is unique due to the presence of both acetoxy and methoxy groups, which influence its reactivity and solubility

Properties

IUPAC Name

[4-(3-chloro-3-oxoprop-1-enyl)-2-methoxyphenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO4/c1-8(14)17-10-5-3-9(4-6-12(13)15)7-11(10)16-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIHZUUVIHMRFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=CC(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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